

Spectroscopic Profile of 3-Bromopyridine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromopyridine-2-carboxylic acid** (CAS No: 30683-23-9, Molecular Formula: C₆H₄BrNO₂). While experimental spectra for this specific compound are not readily available in the public domain, this document compiles predicted data based on established spectroscopic principles and analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Bromopyridine-2-carboxylic acid**. These predictions are derived from typical values for similar chemical environments and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	7.5 - 7.8	Doublet of doublets	$J(H_4-H_5) \approx 7-8$, $J(H_4-H_6) \approx 1-2$
H-5	8.2 - 8.5	Doublet of doublets	$J(H_5-H_4) \approx 7-8$, $J(H_5-H_6) \approx 4-5$
H-6	8.6 - 8.9	Doublet of doublets	$J(H_6-H_5) \approx 4-5$, $J(H_6-H_4) \approx 1-2$
-COOH	10.0 - 13.0	Broad Singlet	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2 (C-COOH)	165 - 175
C-3 (C-Br)	120 - 125
C-4	128 - 132
C-5	140 - 145
C-6	150 - 155
-COOH	165 - 175

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
C-H (Aromatic)	3000 - 3100	Medium
C=O (Carboxylic Acid)	1680 - 1710	Strong
C=C, C=N (Aromatic Ring)	1400 - 1600	Medium to Strong
C-Br	500 - 600	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Fragment	Predicted m/z	Notes
$[M]^+$	201/203	Molecular ion peak, showing isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br}$)
$[M-\text{OH}]^+$	184/186	Loss of hydroxyl radical
$[M-\text{COOH}]^+$	156/158	Loss of carboxylic acid group
$[M-\text{Br}]^+$	122	Loss of Bromine radical

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **3-Bromopyridine-2-carboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
 - Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Ensure the sample height in the tube is approximately 4-5 cm.
- ¹H NMR Acquisition:
 - The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer.
 - Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - The ^{13}C NMR spectrum is acquired on the same instrument.
 - Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
 - A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance and longer relaxation times of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **3-Bromopyridine-2-carboxylic acid** powder directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - The spectrum is typically recorded from 4000 to 400 cm^{-1} .
 - A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
 - Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)

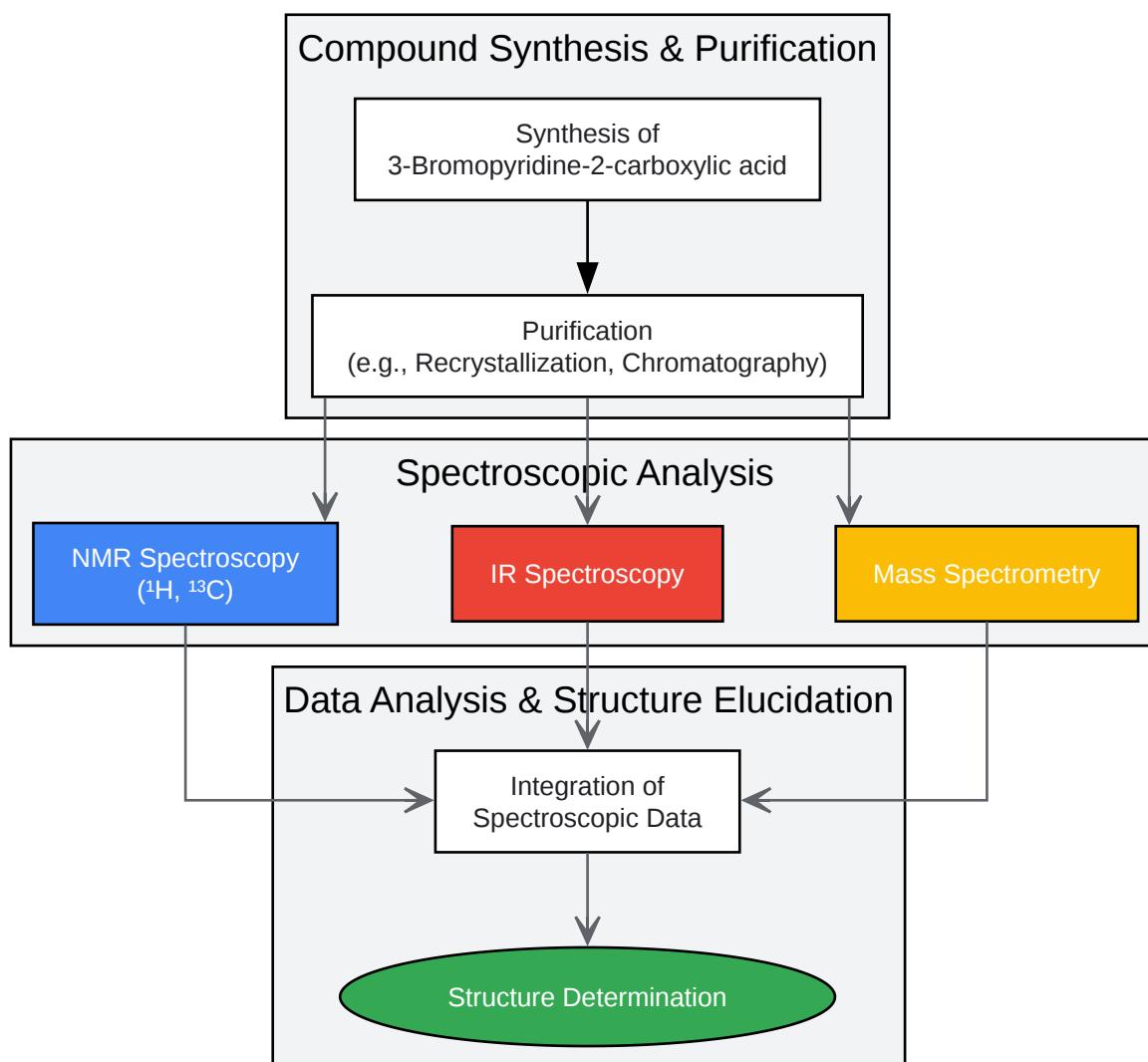
- Sample Introduction and Ionization:
 - Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

- For a volatile compound, Electron Ionization (EI) at 70 eV is a common method. For less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
- Data Acquisition:
 - The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
 - The resulting mass spectrum will show the molecular ion and various fragment ions. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical compound.

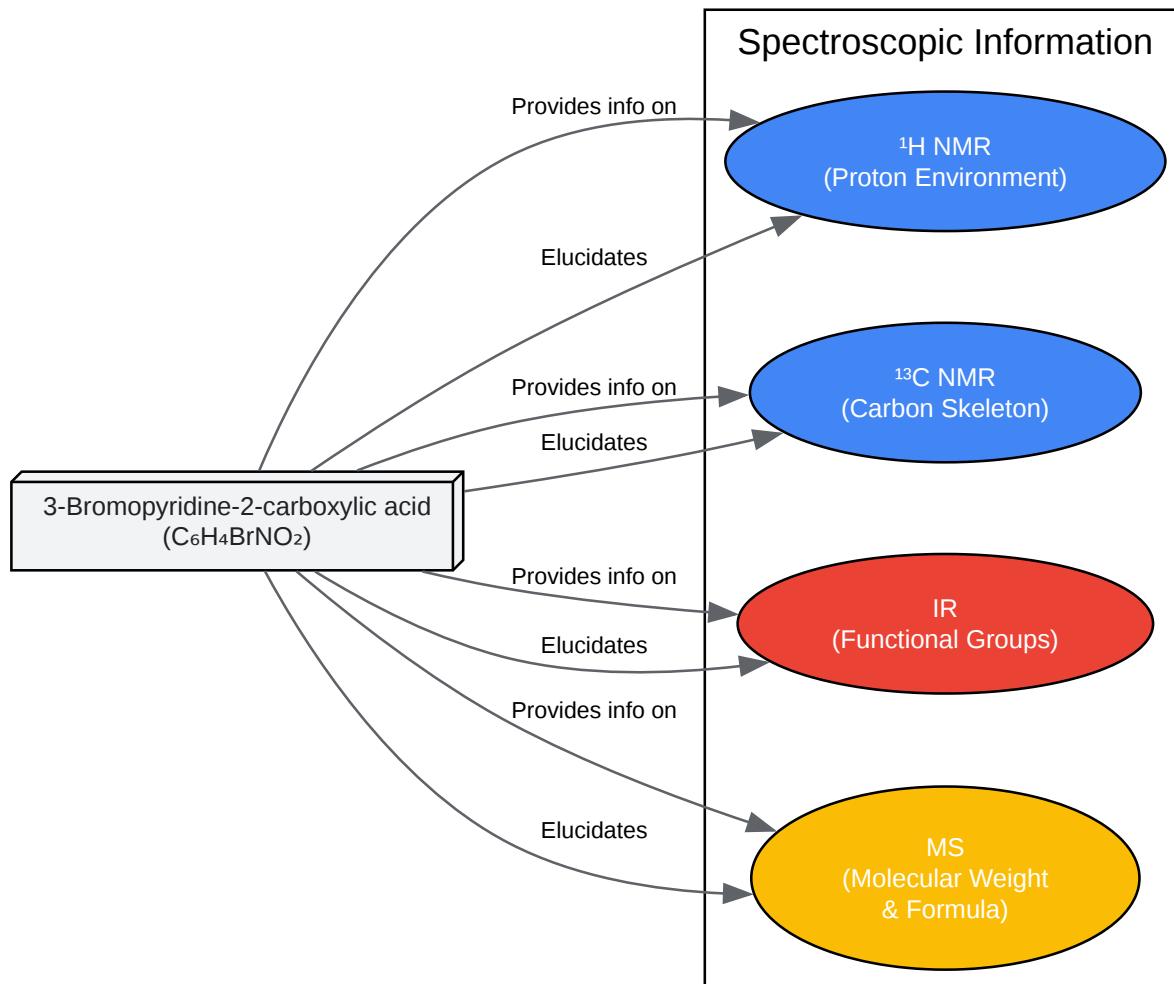


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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Relationship between Spectroscopic Data and Molecular Structure

This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of **3-Bromopyridine-2-carboxylic acid**.



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Caption: Interplay of spectroscopic techniques in determining the molecular structure.

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